molecular formula C9H20N2O B103848 1-(3-Methoxypropyl)-4-piperidinamine CAS No. 179474-79-4

1-(3-Methoxypropyl)-4-piperidinamine

Cat. No.: B103848
CAS No.: 179474-79-4
M. Wt: 172.27 g/mol
InChI Key: HIXAJGFVNMKLML-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-4-piperidinamine, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of Prucalopride Succinate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process

Cellular Effects

Given its role in the synthesis of Prucalopride Succinate , it may influence cell function by modulating the activity of the 5-HT4 receptor. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of Prucalopride Succinate . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in the synthesis of Prucalopride Succinate

Properties

IUPAC Name

1-(3-methoxypropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXAJGFVNMKLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477332
Record name 1-(3-methoxypropyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179474-79-4
Record name 1-(3-Methoxypropyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179474-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-4-piperidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-methoxypropyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxypropyl)-4-piperidinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(3-Methoxypropyl)-4-piperidinamine in pharmaceutical chemistry?

A1: this compound is a crucial intermediate in synthesizing Prucalopride. [, , ] Prucalopride succinate is a highly selective and specific 5-HT4 receptor agonist used as a novel intestinal motility drug. [] The development of efficient and scalable synthesis methods for this intermediate is essential for the large-scale production of Prucalopride.

Q2: Can you describe the different synthesis methods for this compound discussed in the research papers?

A2: The research papers outline two main methods for synthesizing this compound:

  • Method 1: This method utilizes 1-(3-methoxypropyl)-4-piperidone as the starting material. [] It involves a two-step process:
    1. Method 2: This method starts with 4-aminopiperidine. [] The synthesis involves:

      Q3: What are the advantages and disadvantages of each synthesis method?

      A3:

      • Method 1 (using 1-(3-methoxypropyl)-4-piperidone): []
        • Method 2 (using 4-aminopiperidine): []

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